2-(3-Bromophenyl)-7-methyl-1,8-naphthyridine
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Overview
Description
2-(3-bromophenyl)-7-methyl-1,8-naphthyridine is an organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a bromophenyl group attached to the naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-7-methyl-1,8-naphthyridine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-7-methyl-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine compounds.
Scientific Research Applications
2-(3-bromophenyl)-7-methyl-1,8-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-7-methyl-1,8-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-bromophenyl)-6-methyl-1,8-naphthyridine
- 2-(4-bromophenyl)-7-methyl-1,8-naphthyridine
- 2-(3-chlorophenyl)-7-methyl-1,8-naphthyridine
Uniqueness
2-(3-bromophenyl)-7-methyl-1,8-naphthyridine is unique due to the specific positioning of the bromophenyl group and the methyl group on the naphthyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H11BrN2 |
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Molecular Weight |
299.16 g/mol |
IUPAC Name |
2-(3-bromophenyl)-7-methyl-1,8-naphthyridine |
InChI |
InChI=1S/C15H11BrN2/c1-10-5-6-11-7-8-14(18-15(11)17-10)12-3-2-4-13(16)9-12/h2-9H,1H3 |
InChI Key |
YAOUIVOXDAAEBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=N2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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